3,5-Dichloro-1,2,4-triazine chemical properties
3,5-Dichloro-1,2,4-triazine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3,5-Dichloro-1,2,4-Triazine
Abstract
This technical guide provides a comprehensive analysis of 3,5-dichloro-1,2,4-triazine , a highly electron-deficient heterocyclic scaffold used as a critical intermediate in medicinal chemistry and agrochemical synthesis. Unlike its symmetrical isomer (cyanuric chloride, 1,3,5-triazine), the 1,2,4-triazine core possesses distinct asymmetry, resulting in unique regioselective reactivity profiles. This document details its physicochemical properties, synthesis via chlorination of 6-azauracil, regioselective nucleophilic aromatic substitution (
Introduction: The Asymmetric Electron-Deficient Core
The 1,2,4-triazine ring system is characterized by a high degree of electron deficiency due to the presence of three nitrogen atoms within a six-membered aromatic ring. In 3,5-dichloro-1,2,4-triazine , the presence of two chlorine atoms at the C3 and C5 positions exacerbates this deficiency, making the molecule a potent electrophile.
Key Structural Differentiators:
-
Asymmetry: Unlike 2,4,6-trichloro-1,3,5-triazine, the C3 and C5 positions in the 1,2,4-isomer are chemically non-equivalent.
-
Dipole Moment: The arrangement of nitrogens (N1-N2 bond) creates a strong dipole, influencing the orientation of incoming nucleophiles.
-
Reactivity Hotspots: The C5 position is generally more electrophilic than C3, a property exploited for sequential functionalization.
Physicochemical Profile
The following data summarizes the core physical properties of 3,5-dichloro-1,2,4-triazine. Note that due to its high reactivity and sensitivity to moisture, it is often generated in situ or stored under inert atmosphere.
| Property | Value / Description |
| IUPAC Name | 3,5-Dichloro-1,2,4-triazine |
| CAS Number | 59631-75-3 |
| Molecular Formula | |
| Molecular Weight | 149.97 g/mol |
| Appearance | Off-white to yellow crystalline solid (low melting) |
| Density (Predicted) | |
| Solubility | Soluble in DCM, THF, Acetonitrile; Reacts with water/alcohols |
| Stability | Moisture sensitive; Hydrolyzes to chlorohydroxy-triazines |
Synthetic Routes & Experimental Protocols
The primary synthetic route involves the chlorination of 1,2,4-triazine-3,5(2H,4H)-dione (also known as 6-azauracil). This transformation requires vigorous dehydrating chlorination conditions.
Protocol: Chlorination of 6-Azauracil
-
Reaction Type: Deoxychlorination
-
Precursor: 6-Azauracil (CAS: 461-89-2)
-
Reagents: Phosphorus Oxychloride (
), Phosphorus Pentachloride ( ) or -Diethylaniline.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube. -
Reagent Addition: Charge the flask with 6-azauracil (10.0 mmol). Add
(10 mL, excess) as the solvent and chlorinating agent. Add -diethylaniline (2.0 mL) dropwise as a catalyst/acid scavenger. -
Reflux: Heat the mixture to reflux (
) for 3–5 hours. The suspension should become a clear solution as the reaction proceeds. -
Quenching (Critical): Cool the reaction mixture to room temperature. Remove excess
under reduced pressure (rotary evaporator with a base trap). -
Extraction: Pour the viscous residue slowly onto crushed ice (100 g) with vigorous stirring to decompose residual phosphoryl chlorides. Extract immediately with Dichloromethane (DCM) (
mL). -
Purification: Wash the organic layer with cold saturated
and brine. Dry over anhydrous , filter, and concentrate. The product is unstable on silica gel; use immediately or recrystallize from dry hexane/ether.
Reactivity & Mechanistic Insight
Regioselective Nucleophilic Aromatic Substitution ( )
The defining feature of 3,5-dichloro-1,2,4-triazine is its ability to undergo sequential substitution.
-
First Substitution (C5 Position): The C5 carbon is the most electron-deficient site. It is flanked by N4 and is para to N2, receiving significant electron withdrawal without the steric hindrance found at C3 (which is flanked by N2 and N4 but often less reactive in this specific scaffold).
-
Second Substitution (C3 Position): After the first substitution (e.g., with an amine), the ring becomes more electron-rich, requiring harsher conditions (higher temperature) to displace the second chlorine at C3.
General Reaction Scheme:
Inverse Electron Demand Diels-Alder (IEDDA)
1,2,4-Triazines are classic electron-poor dienes (azadienes). They react with electron-rich dienophiles (e.g., enamines, norbornene, alkynes) to form substituted pyridines.
-
Mechanism:
-
[4+2] Cycloaddition: The dienophile adds across C3 and C6 of the triazine.
-
Retro-Diels-Alder: Spontaneous extrusion of nitrogen gas (
). -
Aromatization: Loss of the leaving group or oxidation yields the pyridine derivative.
-
This pathway is invaluable for converting the triazine core into highly substituted pyridine pharmacophores.
Visualization of Chemical Logic
The following diagram illustrates the regioselectivity and the IEDDA reaction pathway.
Caption: Figure 1: Reactivity map of 3,5-dichloro-1,2,4-triazine showing C5-selective nucleophilic attack and IEDDA-mediated transformation to pyridines.
Applications in Drug Discovery
-
Kinase Inhibitors: The 1,2,4-triazine core serves as a bioisostere for pyrimidines and pyridines in ATP-competitive inhibitors.
-
DGK Inhibitors: Recent patents (e.g., WO2024108100) utilize 3,5-dichloro-1,2,4-triazine as a starting material to synthesize inhibitors of Diacylglycerol Kinase (DGK), replacing bicyclic cores like quinoxalines to tune solubility and metabolic stability.
-
Bioorthogonal Chemistry: While 1,2,4,5-tetrazines are faster, 1,2,4-triazines offer tunable kinetics for bioorthogonal ligation via IEDDA, useful in prodrug activation strategies.
Safety & Handling
-
Hazards: Corrosive, causes severe skin burns and eye damage. Potent lachrymator.
-
Storage: Store at -20°C under Argon. Moisture sensitive (hydrolyzes to release HCl).
-
Waste: Quench all reaction mixtures with aqueous base before disposal. Segregate from oxidizing agents.
References
-
BenchChem. "Reactions of 2,4-Dichloro-1,3,5-triazine with Nucleophiles." Technical Support Center. Accessed Jan 30, 2026.[1] Link
-
PubChem. "3,5-Dichloro-1,2,4-triazine (CID 12264933)."[2] National Center for Biotechnology Information. Accessed Jan 30, 2026.[1] Link
-
Boger, D. L., et al. "Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines."[3][4] National Institutes of Health (PMC). Accessed Jan 30, 2026.[1] Link
-
Google Patents. "Heteroaryl fluoroalkenes as DGK inhibitors (WO2024108100A1)." WIPO / Google Patents. Accessed Jan 30, 2026.[1] Link
-
ChemSrc. "3,5-Dichloro-1,2,4-triazine Physicochemical Properties." ChemSrc Database. Accessed Jan 30, 2026.[1] Link
Sources
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